4-Iodo-1,5-dimethylpyrazol-3-amine;hydrochloride

Suzuki–Miyaura coupling Dehalogenation Aminopyrazole

4-Iodo-1,5-dimethylpyrazol-3-amine hydrochloride (CAS 1431966-69-6) is a 3-aminopyrazole derivative carrying iodine at the 4-position and methyl groups at N1 and C5, supplied as the hydrochloride salt. It belongs to the class of vicinal amino-iodopyrazoles, which serve as versatile intermediates for palladium-catalyzed cross-coupling, heterocycle elaboration, and kinase inhibitor scaffolds.

Molecular Formula C5H9ClIN3
Molecular Weight 273.50 g/mol
Cat. No. B12236982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1,5-dimethylpyrazol-3-amine;hydrochloride
Molecular FormulaC5H9ClIN3
Molecular Weight273.50 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)N)I.Cl
InChIInChI=1S/C5H8IN3.ClH/c1-3-4(6)5(7)8-9(3)2;/h1-2H3,(H2,7,8);1H
InChIKeyLNODKOYHBZJVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1,5-dimethylpyrazol-3-amine Hydrochloride – Halogenated Aminopyrazole Building Block Procurement Guide


4-Iodo-1,5-dimethylpyrazol-3-amine hydrochloride (CAS 1431966-69-6) is a 3-aminopyrazole derivative carrying iodine at the 4-position and methyl groups at N1 and C5, supplied as the hydrochloride salt . It belongs to the class of vicinal amino-iodopyrazoles, which serve as versatile intermediates for palladium-catalyzed cross-coupling, heterocycle elaboration, and kinase inhibitor scaffolds [1]. Its differentiation from other 4-halogenated or non-halogenated analogs arises from the unique combination of the polarizable C–I bond, the electron-donating 3-NH₂ group, and the enhanced aqueous solubility conferred by the hydrochloride salt form.

Why 4-Iodo-1,5-dimethylpyrazol-3-amine Hydrochloride Cannot Be Swapped with Other 4-Halopyrazoles


The 4-iodo-3-aminopyrazole scaffold exhibits an electronic interplay between the electron-donating 3-NH₂ group and the 4-iodo substituent that is absent in the corresponding 4-bromo, 4-chloro, or non-aminated 4-iodo congeners. This interplay dictates both the rate of oxidative addition at Pd(0) and the propensity for undesired dehalogenation [1]. In Sonogashira alkynylation, the 3-amino group directly impedes productive cross-coupling while non-aminated 4-iodopyrazoles proceed smoothly, meaning that a procurement decision based solely on the halide type without considering the amino substituent leads to failed reactions [2]. Furthermore, the hydrochloride salt offers aqueous solubility that the free-base form lacks, directly affecting the choice of reaction solvent and workup protocol.

Quantitative Differentiation Evidence: 4-Iodo-1,5-dimethylpyrazol-3-amine Hydrochloride vs. Closest Analogs


Suzuki–Miyaura Cross-Coupling: Iodo Derivatives Display Higher Dehalogenation Propensity Than Bromo and Chloro Analogs

In a systematic study of halogenated aminopyrazoles under Suzuki–Miyaura conditions, bromo and chloro derivatives were directly compared with iodo derivatives. The iodo substrates exhibited a significantly greater tendency toward reductive dehalogenation, a side reaction that consumes starting material and reduces coupling efficiency [1]. While exact dehalogenation percentages are substrate-dependent, the qualitative ranking—Br, Cl > I for coupling fidelity—was established across multiple aryl boronic acid partners. This means that for applications where dehalogenation is detrimental, the bromo analog (CAS 154787-28-7) or chloro analog (CAS 1006320-25-7) should be considered; conversely, if controlled dehalogenation is synthetically useful, the iodo derivative is the preferred substrate.

Suzuki–Miyaura coupling Dehalogenation Aminopyrazole Cross-coupling

Sonogashira Alkynylation: 3-Amino Group Electronically Hinders 4-Iodo Reactivity Compared to Non-Aminated 4-Iodopyrazoles

When 4-iodopyrazole 3j (bearing a 3-NH₂ group) was subjected to Sonogashira coupling with nona-6,8-diynol under DIPA–DMF conditions, the electron-donating amino group hindered the reaction and the target cross-coupled product was not obtained; only partial conversion to an unidentified compound was observed [1]. In contrast, non-aminated 4-iodopyrazoles with electron-withdrawing substituents at C3 or C5 furnished the corresponding alkynylpyrazoles in good yields (Entries 11–12, Table 2 of the reference) [1]. This establishes that the 3-amino group electronically deactivates the 4-C–I bond toward Pd/Cu-catalyzed alkynylation, making the compound unsuitable for standard Sonogashira protocols that work well for non-amino 4-iodopyrazoles.

Sonogashira coupling Amino-iodopyrazole Electronic effect Alkynylation

Carbon–Halogen Bond Dissociation Energy: C–I Bond (~57 kcal/mol) Is Significantly Weaker Than C–Br (~70 kcal/mol) and C–Cl (~84 kcal/mol)

The C–I bond dissociation energy (BDE) in aryl/heteroaryl iodides is approximately 57 kcal/mol, compared to ~70 kcal/mol for C–Br and ~84 kcal/mol for C–Cl [1]. This ~13 kcal/mol difference translates into a substantially lower kinetic barrier for oxidative addition at Pd(0), making the 4-iodo derivative the most reactive partner for initiating catalytic cycles. However, this same bond weakness accounts for the elevated dehalogenation susceptibility documented in Suzuki–Miyaura contexts. For users seeking the fastest oxidative addition rates (e.g., in challenging sp²–sp³ coupling or with electron-rich boronic acids), the iodo derivative provides a reactivity advantage that the bromo and chloro analogs cannot match without forcing conditions.

Bond dissociation energy C–I bond Oxidative addition Reactivity ranking

Hydrochloride Salt Form Provides Aqueous Solubility Advantage vs. Free Base for Reaction Design in Polar Media

The hydrochloride salt (MW 273.50) is soluble in water and polar organic solvents, enabling direct use in aqueous reaction mixtures without prior basification . The corresponding free base (4-iodo-1,5-dimethyl-1H-pyrazol-3-amine, MW 237.04) lacks this aqueous solubility and is classified as harmful if swallowed with skin/eye irritant hazards . For synthetic protocols conducted in water, aqueous THF, or aqueous DMF, the hydrochloride form eliminates the need for an acid-to-free-base conversion step, reducing operational complexity and improving reproducibility in parallel synthesis or high-throughput experimentation settings.

Hydrochloride salt Aqueous solubility Free base Handling

Optimal Research and Industrial Use Cases for 4-Iodo-1,5-dimethylpyrazol-3-amine Hydrochloride


Selective Dehalogenation or Tandem Coupling–Dehalogenation Sequences

Based on the documented higher dehalogenation propensity of iodo-aminopyrazoles in Suzuki–Miyaura reactions [1], this compound is suited for synthetic strategies that intentionally exploit C–I bond cleavage as a functional group interconversion step, including tandem coupling–protodehalogenation sequences to generate 4-unsubstituted aminopyrazoles after C–C bond formation.

Aqueous-Phase or Biphasic Cross-Coupling Reactions

The hydrochloride salt form dissolves readily in water and aqueous solvent mixtures , enabling direct use in Pd-catalyzed couplings conducted in water, aqueous THF, or aqueous DMF without the basification step required for the free base. This is advantageous for high-throughput parallel synthesis and automated reaction screening platforms.

Electrophilic Cyclization and Iodine-Directed Heterocycle Synthesis

The 4-iodo substituent serves as a directing element for electrophilic cyclization reactions and iodine-mediated three-component condensations that produce multi-substituted aminopyrazole derivatives with potential CDK1 inhibitory activity [2]. The combination of the iodine handle and the free 3-NH₂ group enables regioselective elaboration that is not accessible with bromo or chloro analogs due to their lower polarizability.

Palladium(II) Pre-Catalyst and Coordination Chemistry Studies

Structurally related 3,5-dimethyl-4-iodopyrazole (HdmIPz) forms well-characterized palladium(II) complexes of type [PdX₂(HdmIPz)₂] (X = Cl⁻, Br⁻, I⁻, SCN⁻) that have been studied for thermal behavior and catalytic activity [3]. The 3-amino analog offers an additional coordination site and hydrogen-bond donor capability for designing novel metal complexes with altered geometry and reactivity.

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